Cas no 1262010-38-7 (5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid)
5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid
- 5-[3-(Tert-butylsulfamoyl)phenyl]-2-chloropyridine-4-carboxylic acid
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- MDL: MFCD18318767
- Inchi: 1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)11-6-4-5-10(7-11)13-9-18-14(17)8-12(13)15(20)21/h4-9,19H,1-3H3,(H,20,21)
- InChI Key: RUTBINAVGDCCSC-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)O)=C(C=N1)C1=CC=CC(=C1)S(NC(C)(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 555
- XLogP3: 2.9
- Topological Polar Surface Area: 105
5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB325628-5 g |
5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95%; . |
1262010-38-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB325628-5g |
5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95%; . |
1262010-38-7 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid Suppliers
5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid
Professional Introduction to Compound with CAS No. 1262010-38-7 and Product Name: 5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic Acid
The compound with the CAS number 1262010-38-7 and the product name 5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and therapeutic intervention. The molecular framework of this compound incorporates a 5-(3-t-Butylsulfamoylphenyl) moiety and a 2-chloroisonicotinic acid backbone, which together contribute to its distinct chemical properties and biological activities.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The 5-(3-t-Butylsulfamoylphenyl) group in this compound introduces a sulfamoyl functionality, which is known to enhance binding affinity and selectivity in protein targets. This feature makes the compound particularly valuable for designing inhibitors targeting enzymes and receptors involved in various disease pathways. The 2-chloroisonicotinic acid component, on the other hand, provides a rigid aromatic core that stabilizes the overall structure, facilitating optimal interactions with biological targets.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. Studies have demonstrated that derivatives of isonicotinic acid, such as this one, exhibit significant activity against bacterial infections and inflammatory conditions. The presence of the chloro group at the 2-position further enhances its bioactivity by improving metabolic stability and lipophilicity. These properties make it an attractive candidate for further optimization in drug design.
In recent years, there has been a growing interest in the development of small-molecule inhibitors for cancer therapy. The 5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid compound has shown promise in preclinical studies as an inhibitor of kinases and other enzymes overexpressed in tumor cells. Its ability to selectively target these enzymes without affecting normal cellular processes makes it a promising candidate for oncology applications. Additionally, its structural similarity to known antitumor agents suggests that it may be easily modified to improve efficacy and reduce side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-t-Butylsulfamoylphenyl group necessitates careful handling to prevent unwanted side reactions, while the chlorination step must be optimized to avoid over-chlorination or degradation of the molecule. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, which is crucial for its commercialization and application in drug development.
The biological activity of 5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid has been extensively studied in various cell-based assays. These studies have revealed that it exhibits potent inhibitory effects on several key enzymes involved in cancer progression, such as tyrosine kinases and cyclin-dependent kinases (CDKs). Furthermore, its ability to modulate intracellular signaling pathways has been observed, suggesting potential therapeutic benefits beyond direct enzyme inhibition. These findings underscore its significance as a tool for understanding disease mechanisms and developing new treatment strategies.
From a pharmacokinetic perspective, this compound demonstrates favorable properties that are essential for successful drug development. Its moderate solubility in both water and organic solvents allows for formulation flexibility, while its stability under various storage conditions ensures long-term viability. Additionally, preliminary toxicology studies have shown that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further clinical evaluation.
The future direction of research involving 5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid is likely to focus on optimizing its pharmacological profile through structural modifications. By fine-tuning its molecular structure, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these efforts, leading to the development of novel therapeutics based on this promising scaffold.
In conclusion, the compound with CAS number 1262010-38-7 and product name 5-(3-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and therapeutic intervention. As research continues to uncover new applications for this compound, it is poised to play an important role in the development of next-generation pharmaceutical agents.
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